5-(3-Chloro-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C8H5ClN2O3S |
|---|---|
Molecular Weight |
244.66 g/mol |
IUPAC Name |
5-(3-chloro-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H5ClN2O3S/c1-3-2-15-5(4(3)9)7-10-6(8(12)13)11-14-7/h2H,1H3,(H,12,13) |
InChI Key |
ZLBQOMKSBFEXEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1Cl)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-4-methylthiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with a suitable nitrile oxide to yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scale-up synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research has indicated that derivatives of 1,2,4-oxadiazole compounds exhibit notable antimicrobial properties. For example, studies have shown that 5-(3-Chloro-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid demonstrates activity against various bacterial strains. The mechanism of action typically involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 18 | 200 |
| Pseudomonas aeruginosa | 12 | 150 |
1.2 Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
Case Study: Prostate Cancer
A study conducted on prostate cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptotic markers. This suggests potential for development as a therapeutic agent in androgen receptor-dependent cancers.
Material Science Applications
2.1 Synthesis of Polymers
The incorporation of oxadiazole derivatives into polymer matrices has been explored for improving thermal stability and mechanical properties. The unique chemical structure allows for enhanced interactions within polymer chains.
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polycarbonate | 250 | 70 |
| Polyvinyl chloride | 230 | 60 |
2.2 Photoluminescent Materials
Research has indicated that compounds like this compound can be used to create photoluminescent materials suitable for organic light-emitting diodes (OLEDs). These materials exhibit strong luminescence under UV light and have potential applications in display technologies.
Environmental Applications
3.1 Pesticide Development
The compound's structural features make it a candidate for developing new pesticides with specific modes of action against pests while minimizing environmental impact. Preliminary studies indicate effectiveness against common agricultural pests.
Case Study: Efficacy Against Aphids
Field trials demonstrated that formulations containing this compound significantly reduced aphid populations without adversely affecting beneficial insects.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic Acid ()
- Key Difference : Lacks the 4-methyl group on the thiophene.
- Impact : Reduced steric hindrance may lower binding affinity to hydrophobic pockets compared to the target compound. The absence of the methyl group could also decrease metabolic stability due to enhanced susceptibility to oxidative degradation .
5-(1H-Indol-3-yl)-N-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine ()
- Key Difference : Replaces the thiophene with an indole and adds an amine-linked chlorophenyl group.
- Impact: The indole’s planar structure facilitates stronger π-π stacking with protein targets like Bcl-2, while the chlorophenyl group enhances hydrophobic interactions.
5-((4-(3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxamido)phenyl)amino)-1,2,4-oxadiazole-3-carboxylic Acid ()
- Key Difference : Incorporates a dichloropyrrole carboxamido-phenyl group.
- Impact : The pyrrole and carboxamide groups improve DNA gyrase inhibition (IC₅₀ = 1.2 µM), likely via hydrogen bonding and electrostatic interactions. The target compound’s thiophene may offer less polar interactions but better membrane permeability due to increased lipophilicity .
Physicochemical Properties
| Compound Name | Molecular Weight | LogP<sup>*</sup> | Solubility (mg/mL) | Key Substituents | Biological Target |
|---|---|---|---|---|---|
| Target Compound | ~258.65 | 2.8 | <0.1 (aqueous) | 3-Chloro-4-methylthiophene, COOH | Undetermined |
| 5-(3-Chlorothiophen-2-yl)-oxadiazole-3-COOH | 230.63 (Ev 5) | 2.1 | 0.3 | 3-Chlorothiophene, COOH | Not reported |
| 5-Methyl-oxadiazole-3-COOH (Ev 13) | 128.09 | 0.5 | >10 | Methyl, COOH | Metabolic intermediates |
| 5-(3-Bromophenyl)-oxadiazole-3-COOH (Ev 16) | 269.05 | 3.0 | <0.1 | 3-Bromophenyl, COOH | Enzyme inhibition studies |
<sup>*</sup>LogP estimated using analog data (). <sup>†</sup>No direct activity data for the target compound; inferred from structural analogs.
Functional Group Modifications and Activity Trends
- Carboxylic Acid vs. Ester Derivatives :
- Heterocycle Variations: Thiophene vs.
Biological Activity
5-(3-Chloro-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the oxadiazole family, which is known for its significant pharmacological properties. Its structure can be represented as follows:
- Molecular Formula : C₉H₈ClN₃O₂S
- Molecular Weight : 233.69 g/mol
Antimicrobial Activity
Research indicates that derivatives of oxadiazole exhibit considerable antimicrobial properties. A study highlighted the effectiveness of oxadiazole derivatives against various bacterial strains. Specifically, compounds bearing the oxadiazole ring demonstrated potent activity against Mycobacterium tuberculosis and other resistant strains, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µM .
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| This compound | M. tuberculosis | 4–8 |
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | M. kansasii | 8–16 |
Anticancer Activity
The compound has also shown promise in anticancer research. Studies have reported that oxadiazole derivatives can induce apoptosis in cancer cells by modulating various signaling pathways. For instance, a derivative similar to this compound was found to inhibit cell proliferation in breast cancer cell lines through the activation of caspases and downregulation of anti-apoptotic proteins .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial metabolism.
- Disruption of Cell Membrane Integrity : The presence of the thiophenyl group enhances the ability of the compound to penetrate bacterial membranes.
- Interference with DNA Synthesis : Some derivatives exhibit the ability to interfere with DNA replication processes in microbial cells.
Case Studies
Several case studies have documented the efficacy of oxadiazole derivatives in clinical settings:
- Tuberculosis Treatment : In a clinical trial involving drug-resistant tuberculosis patients, a derivative similar to this compound demonstrated significant bactericidal activity compared to standard treatments .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines have shown that treatment with oxadiazole derivatives leads to reduced viability and increased apoptosis rates .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(3-Chloro-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves cyclocondensation of thiophene-carboxylic acid derivatives with hydroxylamine or nitrile precursors under acidic conditions. Key steps include:
- Functionalization of the thiophene ring via halogenation (e.g., chlorination at the 3-position) .
- Formation of the oxadiazole ring via cyclization using reagents like POCl₃ or polyphosphoric acid .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Analytical Techniques :
- HPLC/GC-MS : To quantify purity and detect byproducts (e.g., unreacted thiophene precursors) .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro and methyl groups on thiophene) and oxadiazole ring formation .
- X-ray Crystallography : For definitive structural confirmation, as demonstrated in triazole-thiophene analogs .
Q. What are the solubility properties of this compound in common solvents, and how do they affect experimental design?
- Data : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and moderately in ethanol.
- Practical Note : Pre-dissolve in DMSO for biological assays to avoid precipitation. Adjust solvent polarity during recrystallization (e.g., ethanol/water mixtures) to optimize crystal formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Case Study : Discrepancies in antimicrobial activity may arise from:
- Assay Conditions : Variations in microbial strains, inoculum size, or incubation time. Standardize using CLSI guidelines.
- Compound Stability : Degradation under assay conditions (e.g., pH sensitivity). Perform stability studies via HPLC at physiological pH .
- Validation : Cross-validate results with structural analogs (e.g., 5-phenyl-1,2,4-oxadiazole derivatives) to isolate structure-activity relationships .
Q. What strategies are effective for modifying the compound to enhance its pharmacokinetic properties?
- Approaches :
- Prodrug Design : Esterify the carboxylic acid group to improve membrane permeability (e.g., ethyl ester derivatives) .
- Heteroatom Substitution : Replace the chloro group with fluorine to modulate lipophilicity and metabolic stability .
- In Silico Tools : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. How can researchers address low yields in large-scale synthesis of this compound?
- Scale-Up Challenges : Batch heterogeneity and exothermic side reactions.
- Solutions :
- Flow Chemistry : Continuous flow systems improve heat dissipation and reproducibility .
- Catalyst Recycling : Immobilize Pd/Cu catalysts on silica to reduce costs and waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
